N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
This compound belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring. It also has a 3,4-dimethylphenyl group attached at the 4-position and a tetrahydrofuran-2-ylmethyl group attached at the 6-position .Chemical Reactions Analysis
As a nitrogen-containing heterocyclic compound, it might undergo various chemical reactions. For example, the amino groups (-NH2) can participate in acid-base reactions, and the aromatic ring can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including its stereochemistry. Some general properties can be predicted based on its structure. For example, as a nitrogen-containing heterocyclic compound, it’s likely to have a high boiling point and melting point due to the presence of polar N-H bonds .Future Directions
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(oxolan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-11-5-6-13(8-12(11)2)21-16-15-10-20-24-17(15)23-18(22-16)19-9-14-4-3-7-25-14/h5-6,8,10,14H,3-4,7,9H2,1-2H3,(H3,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGSKBLAOOEZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4CCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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